Ethylmalonic acid

Catalog No.
S601019
CAS No.
601-75-2
M.F
C5H8O4
M. Wt
132.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylmalonic acid

CAS Number

601-75-2

Product Name

Ethylmalonic acid

IUPAC Name

2-ethylpropanedioic acid

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

InChI

InChI=1S/C5H8O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)(H,8,9)

InChI Key

UKFXDFUAPNAMPJ-UHFFFAOYSA-N

SMILES

CCC(C(=O)O)C(=O)O

Solubility

712.0 mg/mL

Synonyms

Ethyl-propanedioic Acid; 1,1-Propanedicarboxylic Acid; 2-Ethylpropanedioic Acid;Ethylmalonic Acid; NSC 96615; α-Carboxybutyric Acid

Canonical SMILES

CCC(C(=O)O)C(=O)O

Biochemical Marker

Elevated levels of EMA in urine or blood can be indicative of certain metabolic disorders, including:

  • Ethylmalonic encephalopathy (EE): A rare autosomal recessive disorder affecting multiple organ systems, primarily the brain, kidneys, and gastrointestinal tract
  • Cobalamin C deficiency (cblC): A rare inborn error of metabolism affecting vitamin B12 metabolism
  • Multiple acyl-CoA dehydrogenase deficiency (MAD): A group of inherited disorders affecting fatty acid oxidation

Studying Metabolic Pathways

EMA is involved in the breakdown of certain amino acids and fatty acids. Researchers use EMA to study these metabolic pathways, including:

  • Propionate metabolism: EMA is an intermediate product in the degradation of the propionate molecule
  • Vitamin B12 function: Cobalamin C deficiency, which disrupts vitamin B12 metabolism, can lead to elevated EMA levels, providing insights into the role of vitamin B12 in these pathways

By studying how EMA levels change under different conditions, researchers can gain a better understanding of these complex metabolic processes.

Investigating Drug Interactions

Some medications can affect the metabolism of EMA. Researchers use this to investigate potential drug interactions and their impact on metabolic pathways. For example, studies have shown that certain antibiotics can increase EMA levels, suggesting potential interactions with EMA metabolism

Ethylmalonic acid, also known as 2-ethylpropanedioic acid, is a dicarboxylic acid characterized by the molecular formula C₅H₈O₄. It is classified under branched fatty acids, which are fatty acids containing one or more branched chains. Ethylmalonic acid is soluble in water and exhibits moderate acidity, with a pKa indicative of its acidic nature. This compound can be synthesized from malonic acid and can also be converted into (S)-ethylmalonyl-CoA and (R)-ethylmalonyl-CoA, which are important intermediates in metabolic pathways .

Ethylmalonic acid is found in various biological fluids, including blood, cerebrospinal fluid, and urine. It is present in human tissues such as fibroblasts, prostate, and skeletal muscle . Elevated levels of ethylmalonic acid are often associated with metabolic disorders, particularly those affecting fatty acid metabolism.

Toxicity:

Data on the specific toxicity of EMA is limited in scientific literature. However, chronically high levels are associated with certain metabolic disorders, suggesting potential harmful effects when not metabolized properly [, ].

Typical of dicarboxylic acids. It can undergo:

  • Decarboxylation: Removal of carbon dioxide to yield ethyl acetate.
  • Esterification: Reaction with alcohols to form esters.
  • Condensation Reactions: Involving the formation of larger molecules through the combination of ethylmalonic acid with other compounds.

One notable reaction involving ethylmalonic acid is the Mannich reaction, where it acts as a methynyl compound, facilitating the formation of various nitrogen-containing compounds .

Ethylmalonic acid plays a significant role in human metabolism. It is involved in the regulation of various enzymatic activities, notably modulating Na⁺, K⁺-ATPase activity . Elevated concentrations of ethylmalonic acid can lead to metabolic acidosis due to its acidic properties, manifesting adverse effects on multiple organ systems. Chronic high levels are linked to inborn errors of metabolism such as short-chain acyl-CoA dehydrogenase deficiency and ethylmalonic encephalopathy .

Ethylmalonic acid can be synthesized through various methods:

  • From Malonic Acid: The most common method involves the alkylation of malonic acid using ethyl iodide or other ethylating agents.
  • Via Decarboxylation: Ethylmalonic acid can be produced through the decarboxylation of malonic acid derivatives.
  • Biological Synthesis: In biological systems, it may arise from metabolic pathways involving fatty acids and carbohydrates.

Ethylmalonic acid has several applications:

  • Metabolic Research: It serves as a biomarker for metabolic disorders and is studied for its role in acidosis.
  • Pharmaceutical Development: Due to its biological activity, it is explored for potential therapeutic applications in treating metabolic diseases.
  • Chemical Synthesis: Ethylmalonic acid is utilized as an intermediate in organic synthesis for producing various chemicals and pharmaceuticals.

Research on ethylmalonic acid has revealed its interactions with several biological systems:

  • It has been shown to affect enzyme activities related to fatty acid metabolism.
  • Studies indicate that elevated levels can influence cellular processes leading to oxidative stress and mitochondrial dysfunction .
  • Interaction studies suggest that ethylmalonic acid may have implications in neurodegenerative diseases due to its presence in cerebrospinal fluid and potential effects on neuronal metabolism.

Ethylmalonic acid shares structural similarities with several other dicarboxylic acids. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Malonic AcidC₄H₆O₄A simpler dicarboxylic acid used in organic synthesis.
Methylmalonic AcidC₅H₈O₄A metabolite involved in vitamin B12 metabolism; associated with metabolic disorders.
Dimethylmalonic AcidC₆H₁₀O₄Contains two methyl groups; less common but relevant in certain biochemical contexts.
Propionic AcidC₃H₆O₂A three-carbon carboxylic acid involved in energy metabolism; has different biochemical roles.

Uniqueness of Ethylmalonic Acid

Ethylmalonic acid's uniqueness lies in its branched structure and specific metabolic roles that differentiate it from similar compounds. Its association with specific metabolic disorders highlights its significance as a biomarker and potential therapeutic target. Furthermore, its ability to modulate enzyme activities provides insights into its functional importance within biological systems .

Physical Description

Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

132.04225873 g/mol

Monoisotopic Mass

132.04225873 g/mol

Heavy Atom Count

9

Melting Point

112 - 114 °C

UNII

432NF49DFG

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

601-75-2

Wikipedia

Ethylmalonic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

Dates

Modify: 2023-08-15

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